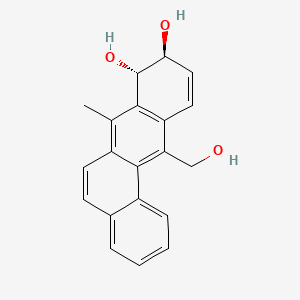
BENZ(a)ANTHRACENE-8,9-DIOL, 8,9-DIHYDRO-12-(HYDROXYMETHYL)-7-METHYL-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenanthrene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthrene Backbone: This step involves the cyclization of appropriate precursors to form the phenanthrene structure.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or similar reagents.
Hydroxymethylation: The hydroxymethyl group is added through reactions involving formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming a more reduced version of the compound.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and tosyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Aplicaciones Científicas De Investigación
(8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which (8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, the phenanthrene backbone can interact with hydrophobic regions of biomolecules, influencing their activity.
Comparación Con Compuestos Similares
(8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol: can be compared with other similar compounds, such as:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Steviol glycosides: Natural sweeteners with a similar hydroxylated structure.
(8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol in various fields.
Propiedades
Número CAS |
70206-45-0 |
|---|---|
Fórmula molecular |
C20H18O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(8S,9S)-12-(hydroxymethyl)-7-methyl-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C20H18O3/c1-11-13-7-6-12-4-2-3-5-14(12)19(13)16(10-21)15-8-9-17(22)20(23)18(11)15/h2-9,17,20-23H,10H2,1H3/t17-,20+/m0/s1 |
Clave InChI |
JKOCLQQMJRIWJU-FXAWDEMLSA-N |
SMILES isomérico |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1[C@@H]([C@H](C=C4)O)O)CO |
SMILES canónico |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C(C(C=C4)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


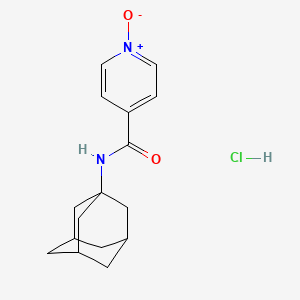
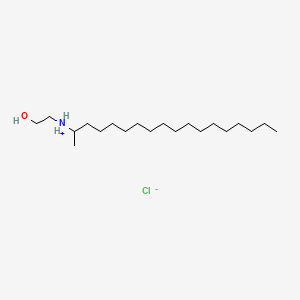

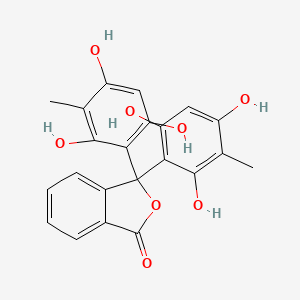

![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)

![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)
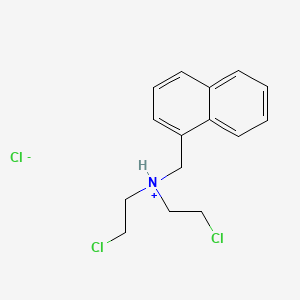
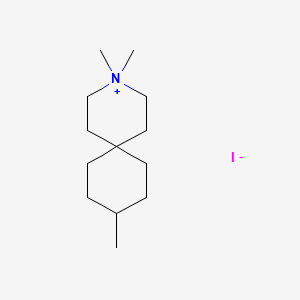
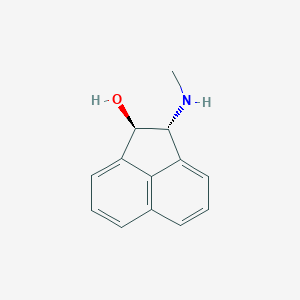
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)

